molecular formula C14H12FNO3S2 B2550821 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 671765-46-1

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2550821
CAS No.: 671765-46-1
M. Wt: 325.37
InChI Key: IQJOXURVVVYNKG-YRNVUSSQSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur, nitrogen, and oxygen atoms. The (5E)-configuration of the benzylidene double bond (confirmed via crystallographic methods such as SHELX and ORTEP-3 ) ensures a planar geometry critical for bioactivity. The butanoic acid side chain contributes to solubility and hydrogen-bonding capacity. Molecular weight and formula are inferred from analogues (e.g., 325.372 g/mol for the 4-fluorophenyl variant ).

Properties

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-4-3-5-9(15)6-8/h3-7,10H,2H2,1H3,(H,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOXURVVVYNKG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound belonging to the thiazolidinone family. Its structure features a thiazolidine ring, a fluorophenyl group, and a butanoic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's unique structural features are critical to its biological activity:

  • Thiazolidine Ring : Known for its reactivity and ability to interact with various biological targets.
  • Fluorophenyl Group : Enhances pharmacological properties and may influence binding affinity to target receptors.
  • Butanoic Acid Moiety : Contributes to the compound's solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structural frameworks can inhibit the growth of various microorganisms. The thiazolidine ring's ability to interact with microbial enzymes is believed to play a crucial role in this activity.

Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Tumor Growth : By interfering with cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

The mechanism behind the biological activities of this compound is multifaceted:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling.
  • Enzyme Modulation : It can inhibit enzymes that play pivotal roles in cancer progression and microbial resistance.
  • Metabolic Pathways : The compound undergoes metabolic transformations mediated by enzymes, leading to various active metabolites that enhance its therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of structurally related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-[5-[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]acetic acidFuran moietyPotential anti-inflammatory propertiesModerate
5-[5-(2-methylphenyl)furan-2-y]methylidene]-4-thioxo-thiazolidinThioxo substitutionEnhanced reactivity towards nucleophilesHigh
3-[5-[5-(4-nitrophenyl)furan-2-y]methylidene]-4-thioxo-thiazolidinNitro group presenceIncreased biological activity against certain cancer cell linesVery High

This table illustrates how variations in substituents can significantly influence the biological activities and therapeutic potential of related compounds.

Case Studies

Recent studies have focused on the efficacy of this compound against specific cancer types:

  • Breast Cancer Cell Lines : In vitro studies reported IC50 values indicating potent cytotoxicity, suggesting effective inhibition of proliferation.
  • Antimicrobial Testing : The compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

  • 4-Fluorophenyl variant (C14H12FNO3S2): Exhibits similar electronic properties but with fluorine at the para position. The E-configuration is conserved, but para-substitution may alter binding affinity compared to meta-fluorine in the target compound .
  • 2,4-Dimethoxyphenyl variant (C17H19NO5S2): Methoxy groups (electron-donating) enhance π-π stacking and hydrophobic interactions.
  • 2-Chlorophenyl variant (C17H13ClNO4S2): Chlorine’s stronger electron-withdrawing effect increases electrophilicity, possibly improving target binding. The extended propanoylamino-hydroxybenzoic acid chain enhances polarity .

Modifications in the Side Chain

  • Morpholin-4-ylbutanamide derivative :
    • Replacement of the carboxylic acid with a morpholine amide increases hydrophilicity and may improve blood-brain barrier penetration. This modification is common in CNS-targeting drugs .
  • Methyl ester variant (C13H10ClNO3S2): Esterification of the carboxylic acid enhances lipophilicity, favoring passive diffusion but requiring metabolic activation (hydrolysis) for activity .
  • Branched butanoic acid (3-methyl): Steric hindrance from the methyl group may restrict conformational flexibility, impacting target binding .

Heterocyclic and Extended Aromatic Systems

  • Furyl-bromophenyl conjugate (C18H14BrNO4S2): Incorporation of a furan ring introduces additional hydrogen-bonding sites. The bromine atom increases molecular weight (452.337 g/mol) and may enhance halogen bonding in enzyme pockets .
  • Pyrazolyl-ethylsulfanylphenyl derivative (C25H23N3O3S3):
    • The pyrazole and ethylsulfanyl groups create a bulky, hydrophobic moiety, likely targeting lipid-rich environments or allosteric binding sites .

Data Tables

Compound ID Substituent (Benzylidene) Side Chain Molecular Weight (g/mol) Key Features Reference ID
Target Compound 3-Fluorophenyl Butanoic acid ~325 (inferred) E-configuration, electron-withdrawing -
4-Fluorophenyl variant 4-Fluorophenyl Butanoic acid 325.372 Para-substitution, planar geometry
2,4-Dimethoxyphenyl variant 2,4-Dimethoxyphenyl 3-Methyl-butanoic acid 357.466 Steric bulk, enhanced hydrophobicity
Morpholin-4-ylbutanamide derivative 4-Methylphenyl Morpholine amide 509.090 Increased hydrophilicity
Furyl-bromophenyl conjugate Bromophenyl-furyl Butanoic acid 452.337 Heterocyclic extension, halogen bonding

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